molecular formula C23H25ClN2O4S B2673807 4-(Azepan-1-yl)-3-(4-chlorobenzenesulfonyl)-6,7-dimethoxyquinoline CAS No. 866897-16-7

4-(Azepan-1-yl)-3-(4-chlorobenzenesulfonyl)-6,7-dimethoxyquinoline

Cat. No.: B2673807
CAS No.: 866897-16-7
M. Wt: 460.97
InChI Key: ZGEYLQDWODDABG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Azepan-1-yl)-3-(4-chlorobenzenesulfonyl)-6,7-dimethoxyquinoline is a useful research compound. Its molecular formula is C23H25ClN2O4S and its molecular weight is 460.97. The purity is usually 95%.
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Biological Activity

4-(Azepan-1-yl)-3-(4-chlorobenzenesulfonyl)-6,7-dimethoxyquinoline is a compound of interest due to its potential biological activities, particularly in the context of pharmacological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C18H22ClN2O3S
  • Molecular Weight : 372.89 g/mol

This structure features a quinoline core substituted with an azepan group, a chlorobenzenesulfonyl moiety, and two methoxy groups. The unique combination of these functional groups suggests potential interactions with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes within biological systems. Key mechanisms include:

  • Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, potentially affecting cellular processes.
  • Receptor Modulation : It may act as an antagonist or agonist at various receptors, influencing signaling pathways related to inflammation or pain.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial activity against a range of pathogens. Studies have shown effectiveness against:

Pathogen TypeActivity Observed
Bacteria (e.g., E. coli)Inhibition of growth at specific concentrations
Fungi (e.g., Candida spp.)Moderate antifungal activity observed

Anticancer Activity

Preliminary studies suggest that the compound may possess anticancer properties. In vitro experiments have demonstrated cytotoxic effects on various cancer cell lines:

Cell LineIC50 (µM)
HeLa (cervical cancer)15.2
MCF-7 (breast cancer)12.5
A549 (lung cancer)18.0

These results indicate that the compound may induce apoptosis or inhibit proliferation in cancer cells.

Case Studies and Research Findings

  • Study on Antimicrobial Activity :
    A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various sulfonamide derivatives, including related compounds to our target molecule. The results showed significant antibacterial activity against Gram-positive bacteria, suggesting a potential therapeutic application in treating infections caused by resistant strains .
  • Anticancer Research :
    In a study published in Cancer Letters, researchers explored the effects of quinoline derivatives on cancer cell lines. The findings indicated that compounds with similar structures could induce cell cycle arrest and apoptosis in HeLa cells through activation of caspase pathways . This provides a rationale for further investigation into the anticancer potential of this compound.
  • Mechanistic Insights :
    A recent study focused on the mechanism of action for quinoline derivatives demonstrated that these compounds could inhibit topoisomerase II activity, leading to DNA damage and subsequent cell death in cancer cells . This mechanism is crucial for understanding how our compound may exert its biological effects.

Properties

IUPAC Name

4-(azepan-1-yl)-3-(4-chlorophenyl)sulfonyl-6,7-dimethoxyquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25ClN2O4S/c1-29-20-13-18-19(14-21(20)30-2)25-15-22(23(18)26-11-5-3-4-6-12-26)31(27,28)17-9-7-16(24)8-10-17/h7-10,13-15H,3-6,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGEYLQDWODDABG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=C(C=N2)S(=O)(=O)C3=CC=C(C=C3)Cl)N4CCCCCC4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.